butyl 4-({(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate
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Overview
Description
BUTYL 4-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of BUTYL 4-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE involves multiple steps, starting with the preparation of the furan ring The furan ring is typically synthesized through the cyclization of appropriate precursors under acidic or basic conditionsThe final step includes the esterification of the benzoic acid derivative with butanol under acidic conditions .
Chemical Reactions Analysis
BUTYL 4-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits antibacterial and antifungal activities, making it useful in the development of new antimicrobial agents.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of BUTYL 4-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets in bacterial cells. The nitrophenyl group is believed to interfere with the bacterial cell wall synthesis, while the cyano group may inhibit essential enzymes, leading to bacterial cell death .
Comparison with Similar Compounds
Similar compounds include other furan derivatives such as:
2-Furoic acid: Known for its antimicrobial properties.
5-Nitrofuran-2-yl derivatives: Exhibiting similar antibacterial activities.
Furan-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
BUTYL 4-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE stands out due to its unique combination of functional groups, which confer distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C25H21N3O6 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
butyl 4-[[(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C25H21N3O6/c1-2-3-14-33-25(30)18-4-8-20(9-5-18)27-24(29)19(16-26)15-22-12-13-23(34-22)17-6-10-21(11-7-17)28(31)32/h4-13,15H,2-3,14H2,1H3,(H,27,29)/b19-15+ |
InChI Key |
VKJAITBCQZOJHP-XDJHFCHBSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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